molecular formula C11H13N3O B2432972 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile CAS No. 2198987-42-5

2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile

Cat. No.: B2432972
CAS No.: 2198987-42-5
M. Wt: 203.245
InChI Key: SXSAKTZJFWKPOP-UHFFFAOYSA-N
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Description

2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a cyclobutyl group, and a nitrile group

Properties

IUPAC Name

2-[(2-hydroxycyclobutyl)-methylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14(9-4-5-10(9)15)11-8(7-12)3-2-6-13-11/h2-3,6,9-10,15H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSAKTZJFWKPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the cyclobutyl precursor, which is then functionalized to introduce the hydroxy and amino groups. The final step involves the formation of the pyridine ring and the nitrile group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Mechanisms

Building Block for Complex Molecules
The compound serves as a vital building block in organic synthesis, enabling the creation of more intricate molecular structures. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and cyclization processes. The presence of the hydroxy group enhances its reactivity, making it suitable for various synthetic pathways.

Mechanism of Action
The interaction of 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile with biological targets is primarily facilitated by hydrogen bonding and π-π interactions. The hydroxycyclobutyl group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can engage in π-π stacking interactions, influencing biochemical pathways and enzyme activities.

Biological Applications

Antimicrobial and Anticancer Activities
Research indicates that 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile exhibits potential antimicrobial properties. Its structural characteristics allow it to interact with bacterial membranes or enzymes critical for bacterial survival. Additionally, preliminary studies suggest anticancer activity, where the compound may inhibit tumor growth by interfering with cellular proliferation mechanisms .

Biochemical Probes
Due to its unique structure, this compound is being investigated as a biochemical probe to study enzyme interactions and cellular processes. Its ability to selectively bind to specific molecular targets makes it an attractive candidate for further research in drug discovery and development .

Industrial Applications

Material Development
In industrial settings, 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile is explored for developing new materials with tailored properties. Its chemical versatility allows it to be used as an intermediate in synthesizing polymers or coatings that require specific functionalities.

Pharmaceutical Intermediates
The compound is also significant in the pharmaceutical industry as an intermediate in synthesizing various drugs. Its unique functional groups enable modifications that can lead to the development of novel therapeutics targeting a range of diseases .

Summary Table of Applications

Field Application Potential Benefits
ChemistryBuilding block for complex moleculesEnables diverse synthetic pathways
BiologyAntimicrobial and anticancer activitiesPotential to inhibit bacterial growth and tumor growth
IndustryMaterial developmentCreation of tailored polymers and coatings
PharmaceuticalIntermediates for drug synthesisDevelopment of novel therapeutics

Case Studies

  • Anticancer Activity Evaluation
    A study evaluated the anticancer effects of derivatives similar to 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile using in vitro assays on cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .
  • Biochemical Interaction Studies
    Research focusing on the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity through competitive inhibition. This finding supports its potential use as a lead compound in drug design targeting metabolic pathways .

Mechanism of Action

The mechanism by which 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxycyclopropyl)(methyl)amino]pyridine-3-carbonitrile
  • 2-[(2-Hydroxycyclopentyl)(methyl)amino]pyridine-3-carbonitrile
  • 2-[(2-Hydroxycyclohexyl)(methyl)amino]pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile has a unique combination of functional groups and ring structures that confer specific chemical and biological properties. Its cyclobutyl group, in particular, provides a distinct steric and electronic environment that can influence its reactivity and interactions with other molecules.

Biological Activity

The compound 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C12H14N4O
  • Molecular Weight : 226.26 g/mol
  • CAS Number : 1489032-95-2

The structure features a pyridine ring substituted with a hydroxyl cyclobutyl group and a methylamino group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that pyridine derivatives can inhibit the proliferation of various cancer cell lines. For instance, related compounds have been demonstrated to induce apoptosis in melanoma and leukemia cells through mechanisms involving oxidative stress and modulation of cellular signaling pathways .
  • Antimicrobial Activity : Some pyridine derivatives possess antimicrobial properties, affecting both bacterial and fungal strains. This is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Neuroprotective Effects : Certain studies suggest that pyridine compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation, which could be beneficial in neurodegenerative disorders .

The biological effects of 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell metabolism.
  • Modulation of Signaling Pathways : These compounds can influence key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in various cancer cell lines exposed to these compounds.

Case Study 1: Anticancer Activity

A study investigated the effects of a structurally similar pyridine derivative on melanoma B16F10 cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity. Mechanistic studies revealed increased levels of oxidative stress markers and apoptosis-related proteins in treated cells .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. The compound disrupted bacterial membrane integrity, leading to cell lysis .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AnticancerMelanoma B16F10IC50 = 10 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
NeuroprotectionNeuronal cell culturesReduced apoptosis

Q & A

Q. What are the standard synthetic routes for 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:
  • Step 1 : Formation of the pyridine-3-carbonitrile core via condensation of malononitrile with appropriate aldehydes or ketones under basic conditions (e.g., ammonium acetate in ethanol) .

  • Step 2 : Introduction of the 2-hydroxycyclobutyl-methylamino group via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) are critical for yield optimization .

  • Characterization : Post-synthesis purification via column chromatography and validation using NMR (¹H/¹³C), IR (to confirm nitrile and hydroxyl groups), and high-resolution mass spectrometry (HRMS) .

    Table 1 : Representative Reaction Conditions

    StepReagents/ConditionsYield (%)Key Characterization Techniques
    1Malononitrile, NH₄OAc, ethanol, reflux65–75TLC, IR (C≡N stretch: ~2200 cm⁻¹)
    22-Hydroxycyclobutyl-methylamine, DMF, 80°C50–60¹H NMR (δ 3.2–3.5 ppm for cyclobutyl protons)

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • X-ray crystallography is used to resolve the 3D structure, particularly the cyclobutyl ring conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions) .
  • NMR spectroscopy identifies substituents: ¹H NMR for methylamino protons (δ 2.8–3.1 ppm) and hydroxyl protons (broad signal at δ 4.5–5.5 ppm). ¹³C NMR confirms nitrile carbon at ~115 ppm .
  • Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peak at m/z 244.12 for C₁₂H₁₄N₃O⁺) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what discrepancies arise between in silico and experimental data?

  • Methodological Answer :
  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like dihydrofolate reductase. Docking scores (e.g., −9.15 kcal/mol) suggest competitive inhibition .

  • Discrepancies : In vitro assays may show lower activity due to solvation effects or protein flexibility not modeled in silico. Mitigate by using molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess conformational stability .

    Table 2 : Comparative Docking vs. Experimental IC₅₀ Values

    Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
    Dihydrofolate reductase−9.1530.28 ± 0.01
    Cytochrome P450−8.2045.6 ± 2.3

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant efficacy)?

  • Methodological Answer :
  • Dose-response assays : Test across a concentration gradient (1–100 µM) to establish activity thresholds. For example, antimicrobial activity may peak at 50 µM, while antioxidant effects plateau at 25 µM .
  • Mechanistic studies : Use fluorescence quenching or electron paramagnetic resonance (EPR) to distinguish ROS scavenging (antioxidant) from membrane disruption (antimicrobial) .
  • Comparative SAR : Modify substituents (e.g., replacing the cyclobutyl group with morpholine) to isolate structure-activity relationships .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile, and what chiral analysis methods are recommended?

  • Methodological Answer :
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Mobile phase: hexane/isopropanol (90:10) at 1.0 mL/min .
  • Pharmacokinetics : The (R)-enantiomer may show higher metabolic stability in liver microsome assays (e.g., t₁/₂ = 2.1 h vs. 0.8 h for (S)-enantiomer) due to steric hindrance at CYP3A4 binding sites .

Data Contradiction Analysis

Q. Why do melting point values vary across studies, and how can reproducibility be improved?

  • Methodological Answer :
  • Source of variation : Impurities (<95% purity) or polymorphic forms (e.g., amorphous vs. crystalline).
  • Resolution : Recrystallize using a 1:1 ethyl acetate/hexane mixture. Validate purity via HPLC (≥98% by area under the curve) and differential scanning calorimetry (DSC) to confirm a single endothermic peak .

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